Steric Deactivation vs. CpRuCl(COD) in 1,3-Dipolar Cycloaddition: A Reaction-Specific Exclusion Criterion
In the ruthenium-catalyzed cycloaddition of 1-haloalkynes with nitrile oxides and organic azides, Cp*RuCl(COD) shows dramatically reduced catalytic activity compared to the parent CpRuCl(COD). At 10 mol% catalyst loading under identical conditions, Cp*RuCl(COD) delivers only 9% isolated yield of 4-haloisoxazoles (with a regioselectivity of 65:35), whereas CpRuCl(COD) achieves 73% yield and >20:1 regioselectivity. For 5-halotriazole formation, conversions are 30% versus 100%, respectively [1]. The lack of catalysis is attributed to steric demands of the Cp* (η⁵-C₅Me₅) ligand inhibiting alkyne coordination [1][2].
| Evidence Dimension | Catalytic productivity in 1,3-dipolar cycloaddition (isoxazole and triazole formation) |
|---|---|
| Target Compound Data | Cp*RuCl(COD) (10 mol%): isoxazoles 9% yield (3a:3b = 65:35); triazoles 30% conversion (5c:5d = 70:30) |
| Comparator Or Baseline | CpRuCl(COD) (10 mol%): isoxazoles 73% yield (3a:3b >20:1); triazoles 100% conversion (5c:5d >20:1) |
| Quantified Difference | Cp*RuCl(COD) yields 64 percentage points lower isoxazole yield and 70 percentage points lower triazole conversion; regioselectivity collapses from >20:1 to 65:35 and 70:30 |
| Conditions | Reaction of 1-haloalkynes with nitrile oxides (for isoxazoles) or organic azides (for triazoles) at room temperature; 10 mol% catalyst; isolated yields after column chromatography; ¹H NMR integration for conversions |
Why This Matters
For researchers pursuing 1-haloalkyne cycloadditions, Cp*RuCl(COD) must be explicitly excluded and replaced with CpRuCl(COD); failure to make this distinction results in near-complete loss of catalytic output.
- [1] McIntosh, M. C. et al. Ruthenium-Catalyzed Cycloadditions of 1-Haloalkynes with Nitrile Oxides and Organic Azides: Synthesis of 4-Haloisoxazoles and 5-Halotriazoles. Chem. Eur. J. 2014, 20, 10884–10893. (Table 1, entries 4 and 10). View Source
- [2] NFDI4DS abstract: highlights that steric demands of Cp* (η⁵-C₅Me₅) ligand account for catalytic inactivity of Cp*RuCl(COD) relative to CpRuCl(COD). View Source
